Glyceryl-d5 1,2-Distearate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃₉H₇₁D₅O₅ |
|---|---|
Molecular Weight |
630.05 |
Synonyms |
Octadecanoic acid 1,1’-[1-(hydroxymethyl)-1,2-ethanediyl] Ester-d5; _x000B_Octadecanoic acid 1-(hydroxymethyl)-1,2-ethanediyl Ester-d5; (±)-Octadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester-d5; (RS)-1,2-Distearin-d5; (±)-1,2-Distearin-d5; (±)-1,2-Dis |
Origin of Product |
United States |
The Role of Stable Isotope Labeling in Tracing Metabolic Flux and Elucidating Biochemical Pathways
Stable isotope labeling is a powerful technique used to investigate the intricate network of biochemical reactions that constitute an organism's metabolism. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive variations of elements that possess a different number of neutrons, resulting in a distinct atomic mass. creative-proteomics.com This characteristic allows them to be used safely in a wide array of biological systems, including human studies. nih.govbioscientifica.com The core principle involves introducing molecules containing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.com These labeled molecules, or "tracers," are then metabolized, and their journey and transformation can be monitored using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.com
This methodology is central to Metabolic Flux Analysis (MFA), a tool for the quantitative study of metabolism. nih.govnih.gov MFA helps to determine the rates, or fluxes, of metabolic pathways, which are not directly measurable. nih.govnih.gov By analyzing the isotopic patterns in metabolites, researchers can infer the relative contributions of different converging metabolic pathways. nih.govnih.govresearchgate.net This approach has been instrumental in mapping metabolic networks and understanding how they are altered in various disease states, such as cancer and diabetes. nih.govspringernature.comacs.org
The use of stable isotope tracing provides a global overview of the cellular fate of precursor metabolites, enabling the detection of known and unexpected metabolites and the quantification of the extent of isotope labeling. acs.orgnih.gov This untargeted approach facilitates the analysis of established pathways and can lead to the rapid identification of previously unexplored areas of metabolism. acs.orgnih.gov
Overview of Diacylglycerols in Cellular Signaling and Lipid Metabolism
Diacylglycerols (DAGs) are fundamental lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. um.es They are key players in cellular function, acting as crucial intermediates in lipid metabolism, structural components of cell membranes, and pivotal second messengers in signal transduction. um.esnih.govcreative-proteomics.com The precise regulation of DAG levels is critical for maintaining cellular homeostasis, and disruptions in their generation or consumption are linked to various diseases, including cancer, diabetes, and immune disorders. um.es
Key Functions of Diacylglycerols:
Metabolic Intermediates: DAGs are central to lipid metabolism. They serve as precursors for the synthesis of more complex lipids like triacylglycerols (the body's main form of energy storage) and phospholipids (B1166683) (essential components of cell membranes). um.escreative-proteomics.com
Cellular Signaling: As second messengers, DAGs are generated in response to extracellular stimuli and activate a range of downstream effector proteins. nih.gov One of the most well-studied functions of DAG is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including proliferation, survival, and migration. nih.govcreative-proteomics.com
Modulators of Protein Function: Beyond PKC, DAGs interact with other proteins, including protein kinase D (PKD) isozymes and small GTPase-regulating proteins like RasGRPs, to exert a multitude of biological effects. nih.gov
The specific fatty acid chains attached to the glycerol backbone give rise to a diverse array of DAG species, each with unique physical and chemical properties that influence their cellular function. creative-proteomics.comnih.gov Research has shown that even subtle differences in the structure of DAG species can significantly affect their interaction with proteins and their kinetic properties, ultimately influencing downstream signaling events. pnas.org
Rationale for Deuterium Labeling of the Glycerol Backbone in Glyceryl D5 1,2 Distearate for Academic Inquiry
Methodologies for Stereospecific Deuterium Incorporation into Glycerol Backbones
The synthesis of this compound, where five deuterium atoms are specifically located on the glycerol backbone, requires precise control over the synthetic route. Both chemical and biosynthetic methods can be employed to achieve this, each with its own set of advantages and challenges.
Chemical Synthesis Approaches for Deuterated Diacylglycerols
Chemical synthesis offers a high degree of control over the placement of isotopic labels. The synthesis of diacylglycerols with a deuterated glycerol backbone typically begins with a deuterated glycerol precursor. For this compound, a glycerol molecule with deuterium atoms at all five non-exchangeable positions is the key starting material.
The general synthetic strategy involves several key steps:
Preparation of Deuterated Glycerol: This can be achieved through various methods, including the reduction of deuterated precursors or through H/D exchange reactions on a starting glycerol molecule under specific catalytic conditions. tandfonline.com
Protection of Glycerol Hydroxyl Groups: To control the acylation at the sn-1 and sn-2 positions, the hydroxyl groups of the deuterated glycerol are selectively protected. This often involves the use of protecting groups that can be removed under mild conditions.
Stereospecific Acylation: The protected deuterated glycerol is then acylated with stearic acid at the sn-1 and sn-2 positions. This can be accomplished using enzymatic or chemical methods to ensure the correct stereochemistry. Lipases are often employed for their high regioselectivity. europa.eufrontiersin.org
Deprotection: The final step involves the removal of the protecting group from the sn-3 position to yield the desired this compound.
Enzymatic approaches, particularly using lipases, are advantageous as they can offer high stereospecificity, which is crucial for producing a specific isomer of the diacylglycerol. europa.eufrontiersin.orgnih.gov For instance, a lipase (B570770) from Rhizomucor miehei can be used for regioselective hydrolysis or esterification. europa.eu The choice of catalyst and reaction conditions is critical to prevent isotopic scrambling, where deuterium atoms might migrate to unintended positions.
Biosynthetic Strategies Utilizing Deuterated Precursors for Lipid Production
Biosynthetic methods provide an alternative route to producing deuterated lipids by leveraging the metabolic pathways of microorganisms. rsc.org This approach involves culturing microorganisms in a medium containing deuterated precursors, which are then incorporated into the lipids. rsc.orgnih.gov
For the production of this compound, a common strategy involves:
Culturing Microorganisms in Deuterated Media: Organisms such as the yeast Pichia pastoris or the bacterium Escherichia coli can be grown in a medium where the primary carbon source is deuterated glycerol (d8-glycerol) and the water is deuterium oxide (D₂O). nih.govnih.govplos.org
Isotopic Incorporation: The microorganisms utilize the deuterated glycerol to synthesize the glycerol backbone of various lipids. By supplying non-deuterated stearic acid, the fatty acid chains remain protiated.
Extraction and Purification: After a sufficient growth period, the lipids are extracted from the cells and the desired this compound is purified from the mixture of other lipids using chromatographic techniques.
The level of deuteration in the final product can be controlled by adjusting the concentration of D₂O and deuterated carbon sources in the growth medium. nih.govresearchgate.net While this method can be highly efficient for producing uniformly deuterated lipids, achieving specific positional labeling like in this compound requires careful selection of microbial strains and precursor molecules. rsc.orgnih.gov Genetically modified organisms can be engineered to enhance the production of specific lipid species. nih.gov
Assessment of Isotopic Enrichment and Positional Specificity in this compound
Once synthesized, it is imperative to verify the isotopic enrichment and the precise location of the deuterium atoms within the this compound molecule. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the level of isotopic enrichment. rsc.org By comparing the mass-to-charge ratio (m/z) of the synthesized deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting product ions. nih.gov The fragmentation pattern can help to confirm that the deuterium atoms are located on the glycerol backbone and not on the fatty acid chains. nih.govlipidmaps.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the exact position of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protons on the glycerol backbone will be significantly diminished or absent. This provides direct evidence of deuterium incorporation at these positions.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals corresponding to the positions where deuterium has been incorporated.
¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium atoms in the ¹³C NMR spectrum can also be used to confirm the location of the deuterium labels.
These analytical techniques, when used in conjunction, provide a comprehensive characterization of the isotopic labeling, ensuring the quality and reliability of the synthesized this compound for its intended applications in metabolic and biophysical studies. rsc.org
Mass Spectrometry (MS)-Based Approaches for Glycerolipid Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of complex lipid mixtures. researchgate.net In the context of glycerolipid analysis, MS methods are used to determine the individual molecular species of diacylglycerols (DAGs) and triacylglycerols (TAGs). lipidmaps.org However, the complexity of biological samples, where multiple components can have the same molecular weight, necessitates advanced MS strategies and the use of appropriate internal standards for reliable analysis. lipidmaps.orgnih.gov
Accurate quantification is essential for understanding the biological relevance of changes in lipid profiles. rsc.orgscispace.com Isotope-labeled compounds like this compound are considered the gold standard for quantitative lipidomics. rsc.orgscispace.com These standards are added to a sample at a known concentration at the beginning of the sample preparation process. lipidmaps.org By comparing the mass spectrometer's signal response of the endogenous (natural) lipid to that of its co-eluting, mass-shifted deuterated standard, analysts can calculate the absolute concentration of the target lipid. lipidmaps.orgresearchgate.net
This compound and similar d5-glycerol labeled standards are pivotal for the absolute quantification of DAG and TAG species. lipidmaps.orgnih.gov The challenge in quantifying these neutral lipids lies in their low abundance and the dependence of the MS signal on the length and saturation of their fatty acyl chains. nih.gov Using a panel of deuterated internal standards, including molecules like this compound, allows for the normalization of the ion signal, which corrects for variations in ionization efficiency among different lipid species. nih.govlipidmaps.org
In a typical quantitative workflow, a known amount of the d5-labeled standard mixture is added to the biological sample (e.g., cell or plasma extract). lipidmaps.org Following lipid extraction and LC-MS analysis, the abundance of each endogenous DAG and TAG species is measured relative to the abundance of the corresponding d5-labeled internal standard. lipidmaps.org This ratiometric approach enables the determination of the precise amount of each lipid species in the original sample. lipidmaps.orgresearchgate.net For instance, researchers have used this method to quantify time-dependent changes in specific DAG molecular species in RAW 264.7 cells following stimulation. lipidmaps.orglipidmaps.org
Table 1: Example of a d5-Diacylglycerol (d5-DG) Internal Standard Mixture for Quantitative Lipidomics This table is representative of commercially available standard mixtures used in lipidomics research, illustrating the variety of deuterated species employed to cover a range of endogenous lipids.
| Compound Name | Acyl Composition | Molecular Weight (g/mol) | Typical Concentration in Standard Mix (µM) |
|---|---|---|---|
| 1,3-dimyristoyl-sn-glycerol-d5 | 14:0/14:0 | 517.84 | 4.0 |
| 1,3-dipalmitoyl-sn-glycerol-d5 | 16:0/16:0 | 573.94 | 4.0 |
| 1,3-distearoyl-sn-glycerol-d5 | 18:0/18:0 | 630.05 | 4.0 |
| 1,3-diarachidonoyl-sn-glycerol-d5 | 20:4/20:4 | 670.03 | 4.0 |
| 1,3-dieicosapentaenoyl-sn-glycerol-d5 | 20:5/20:5 | 666.00 | 4.0 |
A significant hurdle in electrospray ionization-mass spectrometry (ESI-MS) is the phenomenon of matrix effects, where other molecules in a complex biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. rsc.orgresearchgate.net This can cause dramatic inaccuracies in quantification. researchgate.net Because deuterated internal standards like this compound are structurally almost identical to their endogenous counterparts, they experience the same matrix effects during analysis. rsc.orgrsc.org By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to more accurate and reproducible quantification. rsc.orgresearchgate.net The use of a comprehensive panel of isotopically labeled standards has been shown to significantly reduce the coefficient of variation (CV%) in lipidomics analyses compared to other normalization methods. rsc.orgrsc.org
This compound and related standards are versatile tools that can be integrated into both targeted and untargeted lipidomics workflows. nih.govchromatographyonline.com
Targeted Lipidomics: This hypothesis-driven approach focuses on measuring a predefined list of specific lipids. lcms.czlcms.cz In this context, this compound serves as the ideal internal standard for the absolute quantification of specific DAGs containing stearic acid. nih.govlcms.cz The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances the sensitivity and specificity of this quantification. nih.govlcms.cz
Untargeted Lipidomics: This discovery-driven approach aims to measure as many lipids as possible in a sample to generate new hypotheses. chromatographyonline.comnih.gov While absolute quantification is more challenging, d5-labeled standards are crucial for quality control, assessing extraction recovery, and correcting for analytical drift over long analysis times. rsc.orgnih.gov They can also aid in the tentative identification of lipid classes and provide semi-quantitative data by normalizing the signals of lipids that are structurally similar to the standards. chromatographyonline.comlcms.cz Merging untargeted and targeted approaches within a single workflow provides both discovery potential and quantitative data for key analytes. chromatographyonline.com
Tandem mass spectrometry (MS/MS or MS²) is essential for determining the specific fatty acyl chains attached to the glycerol backbone. lipidmaps.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of a particular DAG) is selected and fragmented through collision-induced dissociation (CID). lipidmaps.org The resulting product ions are then analyzed. The fragmentation pattern reveals the identities of the fatty acyl chains. lipidmaps.orglipidmaps.org For example, the fragmentation of a TAG ion will typically show the neutral loss of each of its constituent fatty acids, allowing for their identification. lipidmaps.org When an analysis is performed on a sample containing this compound, the mass of the fragment ions containing the d5-glycerol backbone will be shifted by 5 Daltons, confirming their origin from the internal standard and allowing for unambiguous structural characterization of the endogenous lipid. lipidmaps.org
Neutral loss scanning (NLS) is a powerful tandem mass spectrometry technique for identifying all lipids within a class that share a common structural feature. lipidmaps.orgaocs.org For glycerolipid analysis, NLS is used to detect all DAG and TAG molecular species that contain a specific fatty acyl group. lipidmaps.orglipidmaps.org The experiment is set up to detect all precursor ions that lose a specific neutral fragment—corresponding to the mass of a particular fatty acid plus ammonia—upon fragmentation. lipidmaps.org
By performing a series of NLS experiments, each targeting a different fatty acid, a comprehensive profile of the glycerolipidome can be constructed. lipidmaps.orglipidmaps.org The use of d5-glycerol labeled internal standards is critical for making this analysis quantitative. lipidmaps.org The ion abundance for each identified species is normalized to the abundance of the internal standard measured in the same scan. lipidmaps.org This approach allows for the quantitative assessment of changes in numerous DAG and TAG molecular species across different experimental conditions, as demonstrated in the analysis of RAW 264.7 cells. lipidmaps.orglipidmaps.org
Table 2: Principle of Neutral Loss Scanning for Diacylglycerol (DAG) Analysis This table illustrates how Neutral Loss Scanning (NLS) is used to identify DAGs containing specific fatty acids. The mass spectrometer is programmed to detect precursor ions that lose a specific mass upon fragmentation.
| Target Fatty Acyl Group | Formula | Neutral Loss Monitored (Mass of Fatty Acid + NH₃) | Example Endogenous DAG Detected |
|---|---|---|---|
| Palmitoyl | 16:0 | 273.3 Da | 16:0/18:1 DAG |
| Stearoyl | 18:0 | 301.3 Da | 18:0/18:1 DAG |
| Oleoyl | 18:1 | 299.3 Da | 16:0/18:1 DAG |
| Arachidonoyl | 20:4 | 321.3 Da | 18:0/20:4 DAG |
Quantitative Lipidomics Using this compound as an Internal Standard
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The strategic replacement of hydrogen with deuterium in this compound provides a powerful tool for various Nuclear Magnetic Resonance (NMR) spectroscopy applications. This isotopic labeling allows for the simplification of complex spectra and enables detailed investigations into the structure, dynamics, and composition of lipid systems.
Deuterium NMR (²H NMR) for Probing Glycerol Backbone Dynamics and Microenvironment
Deuterium (²H) NMR spectroscopy of this compound offers a direct method to investigate the dynamics of the glycerol backbone. By selectively labeling the glycerol moiety, the quadrupolar echo line shapes and spin-lattice relaxation times obtained from ²H NMR experiments provide detailed information about the motional processes occurring within the lipid assembly. nih.gov
Probing Molecular Motion: The line shape of the deuterium signal is highly sensitive to the rate and amplitude of molecular motions. nih.gov In studies of similar deuterated molecules, analyses have revealed the presence of both fast local motions, such as librations, and slower, larger-amplitude motions, like helix or axial fluctuations. nih.gov
Characterizing the Microenvironment: The dynamics of the glycerol backbone are influenced by its local environment, including hydration levels and interactions with neighboring molecules. nih.gov ²H NMR studies on analogous systems have demonstrated that the amplitude of these motions often increases with greater water content, reflecting changes in the microenvironment's fluidity and constraints. nih.gov
Proton NMR (¹H NMR) Signal Simplification and Enhanced Detection through Deuteration
The complexity of proton (¹H) NMR spectra in lipids arises from the numerous overlapping signals from protons in similar chemical environments. The use of this compound, where specific protons on the glycerol backbone are replaced with deuterium, leads to a significant simplification of the ¹H NMR spectrum. studymind.co.uk
Spectral Simplification: Deuterium is effectively "invisible" in ¹H NMR spectroscopy under standard conditions. studymind.co.uk The replacement of five protons on the glycerol backbone of 1,2-distearate with deuterium atoms eliminates their corresponding signals, reducing spectral overlap and allowing for clearer observation and interpretation of the remaining proton signals from the fatty acid chains.
Improved Accuracy: This simplification is crucial for accurately assigning and integrating the signals of the acyl chain protons, which is essential for determining the lipid's conformation and purity. ox.ac.uk The use of deuterated solvents is a common practice in NMR to avoid overwhelming signals from the solvent, and selective deuteration of the analyte molecule itself follows a similar principle for targeted analysis. studymind.co.uk
Enhanced Detection: By removing large signals from the glycerol backbone, the dynamic range of the spectrum is improved, which can enhance the detection of minor components or subtle changes in the signals of the fatty acid chains. This is particularly useful when studying interactions with other molecules or conformational changes in the lipid.
Quantitative NMR (qNMR) for Determination of Glyceride Composition and Isomer Ratios
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and relative ratios of different components in a mixture without the need for identical reference standards for each component. nih.gov The use of this compound can enhance the accuracy and reliability of qNMR analysis of glyceride mixtures.
Accurate Quantification: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. nih.gov By using a deuterated internal standard or by leveraging the simplified spectrum of deuterated glycerides, the quantification of different lipid species, including mono-, di-, and triglycerides, can be performed with high precision. d-nb.infonih.gov
Isomer Ratio Determination: ¹H and ¹³C NMR can distinguish between positional isomers of glycerides, such as 1,2- and 1,3-diglycerides, based on the distinct chemical shifts of the glycerol backbone nuclei. researchgate.net The deuteration in this compound simplifies the ¹H spectrum, making the signals corresponding to the different isomeric forms more resolved and easier to integrate for accurate ratio determination. d-nb.inforesearchgate.net
Below is a table summarizing the typical ¹H NMR chemical shifts for protons in the glycerol moiety of glycerides, illustrating the complexity that deuteration helps to simplify.
| Proton | Typical Chemical Shift (ppm) in CDCl₃ |
| Glycerol CH₂ (position 1,3) | 4.10 - 4.40 |
| Glycerol CH (position 2) | 4.90 - 5.30 |
| Free Glycerol CH₂ | ~3.6-3.7 |
| Free Glycerol CH | ~3.8 |
| Data sourced from typical values found in NMR literature for glycerides. researchgate.net |
Advanced Spectroscopic and Scattering Techniques
The isotopic labeling of this compound is particularly advantageous for advanced scattering techniques like Small-Angle Neutron Scattering (SANS) and neutron diffraction, which are used to probe the structure of lipid assemblies on a nanometer scale.
Small-Angle Neutron Scattering (SANS) for Membrane Structural Organization
SANS is a powerful technique for studying the structure of materials at length scales from 1 to 100 nanometers, which is ideal for characterizing lipid vesicles and membrane domains. mdpi.comnih.gov The key advantage of neutrons is their differential scattering from hydrogen and deuterium.
Contrast Variation: By selectively deuterating parts of a lipid assembly, such as using this compound, a "contrast" is created in the neutron scattering length density (SLD). mdpi.com This allows researchers to make certain parts of a complex "invisible" to the neutrons by matching their SLD to that of the solvent (often a mixture of H₂O and D₂O). frontiersin.org This contrast variation approach is essential for studying multi-component systems like lipid rafts or protein-lipid interactions. mdpi.comfrontiersin.org
Determining Membrane Structure: SANS studies utilizing deuterated lipids have been instrumental in determining key structural parameters of lipid bilayers, such as thickness, area per lipid, and the formation of domains with different lipid compositions. mdpi.comfrontiersin.org For instance, by using a mixture of deuterated and non-deuterated lipids, it is possible to highlight the structure of specific lipid domains within a vesicle. mdpi.com
The following table shows the neutron scattering length densities (SLD) for some common components in membrane studies, illustrating the basis for contrast variation.
| Material | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |
| H₂O | -0.56 |
| D₂O | 6.35 |
| Typical protiated lipid headgroup | ~1.5-2.5 |
| Typical protiated lipid tail | ~ -0.4 |
| Typical deuterated lipid tail | ~7.0-8.0 |
| Values are approximate and can vary based on the specific molecular volume and composition. frontiersin.org |
Neutron Diffraction and Reflectometry for Studying Biological Membrane Architectures
Neutron diffraction and neutron reflectometry are high-resolution techniques that provide detailed structural information about ordered lipid structures, such as stacked bilayers and monolayers at interfaces. nih.govresearchgate.net
Neutron Diffraction: This technique is used to study the structure of well-ordered, stacked lipid bilayers. The use of specifically deuterated lipids like this compound allows for the precise localization of the deuterated segment within the bilayer structure. nih.govresearchgate.net This has been crucial in determining the conformation and packing of lipid molecules in different phases (e.g., gel vs. liquid-crystalline). nih.gov Comparing diffraction patterns from deuterated and non-deuterated samples provides a detailed picture of the membrane's internal architecture. nih.govresearchgate.net
Neutron Reflectometry: This technique probes the structure of thin films and surfaces, making it ideal for studying lipid monolayers or single bilayers supported on a solid substrate. nih.gov By measuring the reflectivity of neutrons from the surface, a profile of the scattering length density perpendicular to the surface can be obtained. nih.gov Using this compound in a model membrane allows for the determination of the orientation and position of the glycerol backbone with sub-nanometer resolution, providing insights into how lipids organize at interfaces and interact with membrane-associated proteins. nih.gov
Deuterium Raman Imaging for Spatially Resolved Intracellular Lipid Analysis
Advanced analytical methodologies leveraging isotopically labeled compounds have opened new frontiers in visualizing and understanding complex subcellular processes. Among these techniques, Deuterium Raman Imaging (DRI) stands out as a powerful tool for the spatially resolved analysis of lipids within intact cells. This non-invasive method utilizes the introduction of deuterium-labeled molecules, such as this compound, to trace metabolic pathways and map the distribution of specific lipid species with high chemical specificity.
The fundamental principle of DRI lies in the use of Raman microscopy to detect the unique vibrational signatures of molecules. nih.gov While endogenous lipids and other biomolecules are rich in carbon-hydrogen (C-H) bonds, which produce strong Raman signals, their spectra often overlap, making it difficult to distinguish individual molecular species. researchgate.netbiorxiv.org The introduction of deuterium, a stable isotope of hydrogen, into a molecule of interest creates carbon-deuterium (C-D) bonds. These C-D bonds have a distinct vibrational frequency that appears in the 1800-2600 cm⁻¹ range of the Raman spectrum. biorxiv.org This region is often referred to as the "silent region" of a cell's spectrum because it is largely free from signals of endogenous biomolecules, thus allowing for the unambiguous detection and imaging of the deuterium-labeled probe with minimal background interference. biorxiv.orgcardiff.ac.uk
This compound, with its deuterium-labeled glycerol backbone, serves as a specific metabolic probe. When introduced to a cellular environment, it can be assimilated and processed through various lipid metabolic pathways. For instance, it can be acylated to form triglycerides and subsequently stored in lipid droplets (LDs), which are key organelles in cellular lipid homeostasis. By tuning the Raman microscope to the characteristic C-D frequency, researchers can generate high-resolution images that map the precise subcellular localization of the probe and its metabolic derivatives. This allows for the dynamic tracking of lipid trafficking, storage, and metabolism in real-time and space. The approach is analogous to studies using deuterated fatty acids to monitor lipid uptake and storage patterns in various cell types, including macrophages and cancer cells. cardiff.ac.ukresearchgate.net
The research findings enabled by this technique are both qualitative and quantitative. The intensity of the C-D Raman signal can be correlated with the local concentration of the labeled lipid, allowing for quantitative measurements of its accumulation in specific organelles like lipid droplets over time. cardiff.ac.uk
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Source |
|---|---|---|---|
| C-H Stretch (Symmetric, CH₂) | ~2850 | Abundant in all endogenous lipids; used for general lipid imaging. | acs.org |
| C-H Stretch (Asymmetric, CH₃) | ~2930 | Prominent in proteins and lipids. | acs.org |
| C-D Stretch | ~2000 - 2300 | Specific to the deuterium-labeled probe; located in the cell's "silent region". | researchgate.net |
Furthermore, advanced analysis of the C-D spectral shape provides deeper insights into the physicochemical properties of the lipid's microenvironment. The precise peak position and width of the C-D vibration are sensitive to the conformation of the lipid acyl chains. biorxiv.org Researchers can analyze the ratio of gauche to trans conformers of the fatty acid chains, which serves as an indicator of lipid packing and, by extension, local viscosity. researchgate.netbiorxiv.org For example, a higher gauche/trans ratio suggests a more disordered, fluid-like state, while a lower ratio indicates a more ordered, gel-like state. This allows for the characterization of the physical state of lipids within different cellular compartments.
| Cellular Compartment | Observed C-D Signal Intensity (Arbitrary Units) | Inferred Acyl Chain Conformation (Gauche/Trans Ratio) | Interpretation | Source |
|---|---|---|---|---|
| Lipid Droplet Core | High | High | High concentration of stored neutral lipids in a fluid, disordered state. | biorxiv.org |
| Cytosol (non-LD regions) | Low | Low | Low concentration of labeled lipids; potentially more ordered environment. | biorxiv.org |
| Plasma Membrane | Moderate | Intermediate | Incorporation into membrane phospholipids (B1166683), reflecting membrane fluidity. | researchgate.net |
Applications of Glyceryl D5 1,2 Distearate in Biochemical and Cellular Research
Elucidation of Lipid Metabolic Pathways and Flux Analysis
Stable isotope labeling is a cornerstone of metabolic flux analysis, a methodology used to quantify the rates of metabolic reactions within a living system. By introducing a labeled substrate like Glyceryl-d5 1,2-Distearate, scientists can track the movement of the deuterium (B1214612) label through various metabolic pathways, providing a dynamic picture of lipid metabolism that is unattainable through simple concentration measurements.
Tracing De Novo Lipogenesis and Glycerolipid Turnover Rates
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, a critical process in energy storage. Stable isotopes such as deuterium are instrumental in quantifying the rate of DNL. While often studied using deuterated water (D₂O) which labels newly synthesized fatty acids, introducing a labeled glycerolipid like this compound allows for the direct tracking of diacylglycerol and its subsequent conversion into other lipids.
Once introduced into a cellular system, this compound can be acylated to form triacylglycerols (TGs) or can be a substrate for the synthesis of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine. By using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), researchers can measure the rate of incorporation of the d5-glycerol backbone into the triacylglycerol and phospholipid pools. This provides a direct measure of the turnover rate of these key glycerolipids. The turnover rate is a crucial parameter, indicating how quickly lipid molecules are synthesized and degraded, which can be altered in various metabolic diseases.
Table 1: Representative Glycerolipid Turnover Rates Determined by Stable Isotope Tracing
| Lipid Pool | Condition | Fractional Turnover Rate (%/hour) |
|---|---|---|
| Triacylglycerol (TG) | Normal Diet | 15 ± 3 |
| Triacylglycerol (TG) | High-Carbohydrate Diet | 25 ± 5 |
| Phosphatidylcholine (PC) | Normal Diet | 5 ± 1 |
| Phosphatidylcholine (PC) | High-Carbohydrate Diet | 8 ± 2 |
This table presents illustrative data on how glycerolipid turnover rates might vary under different metabolic conditions, as would be measured using a tracer like this compound.
Investigation of Intracellular Glycerolipid Trafficking and Compartmentation
Diacylglycerol is a key intermediate in lipid metabolism, and its localization within the cell is tightly regulated. It is found in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane, where it participates in distinct metabolic and signaling pathways. The subcellular localization of specific diacylglycerol isomers influences critical cellular processes such as insulin (B600854) signaling and mitochondrial function.
The use of a deuterated probe like this compound enables researchers to track its movement between different organelles. After introducing the labeled lipid to cells, subcellular fractionation can be performed to isolate different organelles. The amount of the d5-labeled diacylglycerol and its metabolic products in each fraction can then be quantified by mass spectrometry. This approach helps to elucidate the pathways of glycerolipid trafficking, revealing how these molecules are transported between compartments and how this transport is affected by cellular conditions or disease states.
Assessment of Enzyme Activities Involved in Diacylglycerol and Triacylglycerol Synthesis (e.g., DGAT, MGAT)
The synthesis of triacylglycerols from diacylglycerols is primarily catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. There are two main isoforms, DGAT1 and DGAT2, which have distinct roles in lipid metabolism. Monoacylglycerol acyltransferase (MGAT) enzymes are also involved in triacylglycerol synthesis, particularly in the intestine.
This compound can be used as a substrate in in vitro enzyme assays to measure the activity of DGAT. In such an assay, the deuterated diacylglycerol is incubated with a source of the enzyme (such as cell lysates or purified protein) and an acyl-CoA donor. The rate of formation of the deuterated triacylglycerol product can be precisely measured by mass spectrometry. This allows for the detailed characterization of the enzyme's kinetic parameters. The use of a stable isotope-labeled substrate is advantageous as it allows for the differentiation of the assay product from any endogenous, unlabeled lipids that may be present in the enzyme preparation.
Table 2: Illustrative Kinetic Parameters for DGAT Enzymes Using a Diacylglycerol Substrate
| Enzyme | Michaelis Constant (Kₘ) for Diacylglycerol (µM) | Maximum Velocity (Vₘₐₓ) (pmol/min/mg protein) |
|---|---|---|
| DGAT1 | 25 | 500 |
| DGAT2 | 5 | 1500 |
This table provides example kinetic data that could be obtained from enzyme assays using this compound as a substrate, highlighting the different affinities and catalytic rates of DGAT isoforms.
Studies on Biological Membrane Structure, Dynamics, and Protein-Lipid Interactions
The biophysical properties of biological membranes are crucial for their function. Deuterated lipids are invaluable tools in biophysical studies of membranes, particularly in techniques that can distinguish between hydrogen and deuterium.
Utilization in Reconstitution Systems for Membrane Protein Characterization
Many membrane proteins require a lipid bilayer to maintain their proper structure and function. Reconstitution systems, where a purified membrane protein is inserted into an artificial lipid bilayer (such as in liposomes or nanodiscs), are essential for studying these proteins in a controlled environment.
Incorporating this compound into these reconstituted membranes can be highly beneficial. Diacylglycerols are known to influence the physical properties of membranes, and by including a deuterated version, techniques like solid-state NMR spectroscopy can be used to probe the local environment around the protein. Deuterium NMR can provide information about the orientation and dynamics of the lipid molecules that are in direct contact with the protein, known as annular lipids. This helps in understanding how the lipid environment modulates the protein's structure and function. acs.org
Probing Lipid Bilayer Properties and Phase Behavior in Model Membranes
Model membranes, such as lipid bilayers, are used to study the fundamental physical properties of biological membranes. The inclusion of diacylglycerols can alter these properties, such as membrane fluidity, thickness, and the tendency to form non-lamellar phases, which can be important for processes like membrane fusion and fission.
Development and Validation of Cell-Based Assays for Lipid Homeostasis
The precise regulation of lipid homeostasis is fundamental to cellular health, and its dysregulation is implicated in numerous diseases. Cell-based assays are invaluable tools for investigating the intricate mechanisms governing lipid metabolism. The development and validation of robust and accurate assays are critically dependent on the use of appropriate standards and tracers. This compound, a deuterated form of the diacylglycerol (DAG) 1,2-distearate, serves as a crucial tool in this context, primarily as an internal standard in mass spectrometry-based lipidomics platforms.
The core principle behind its application lies in its chemical identity. Being isotopically labeled, this compound is chemically identical to its non-labeled counterpart but is distinguishable by its higher mass. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-purifies with the endogenous lipids. During mass spectrometric analysis, the signal intensity of the deuterated standard is compared to that of the endogenous analyte, allowing for accurate quantification that corrects for sample loss during extraction and variations in ionization efficiency. This is a widely adopted strategy to enhance the accuracy and reproducibility of lipid quantification in complex biological matrices. escholarship.orgnih.gov
The validation of cell-based assays for lipid homeostasis often involves several key parameters where a stable isotope-labeled internal standard like this compound is indispensable. These parameters include:
Accuracy: By spiking known amounts of endogenous 1,2-distearate into a cell lysate containing a fixed concentration of this compound, the accuracy of the assay can be determined by comparing the measured concentration to the known spiked amount.
Precision: The reproducibility of the assay is assessed by repeatedly analyzing the same sample. The consistent ratio of the endogenous analyte to the deuterated internal standard across multiple measurements indicates high precision.
Linearity: To establish the dynamic range of the assay, a calibration curve is generated by analyzing a series of samples with varying concentrations of the analyte and a constant concentration of the internal standard.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The use of an internal standard helps in determining the lowest concentration of the analyte that can be reliably detected and quantified.
Below is a table summarizing the role of this compound in the validation of a hypothetical cell-based assay for diacylglycerol quantification.
| Validation Parameter | Role of this compound | Rationale |
| Accuracy | Serves as a recovery standard. | Corrects for analyte loss during sample preparation and extraction. |
| Precision | Provides a stable reference point for quantification. | Minimizes variability introduced by instrument performance and matrix effects. |
| Linearity | Used to normalize the signal of the endogenous analyte across a range of concentrations. | Ensures a proportional response between the measured signal and the analyte concentration. |
| Specificity | Helps to distinguish the target analyte from other interfering species in the mass spectrum. | The known mass of the deuterated standard aids in the confident identification of the endogenous compound. |
Contributions to Mechanistic Understanding of Cellular Lipid Biology
Beyond its role in assay validation, this compound can be employed as a tracer to investigate the metabolic fate of diacylglycerols within cells, thereby contributing to a mechanistic understanding of cellular lipid biology. When introduced to cell cultures, this labeled molecule can be tracked as it is incorporated into various lipid metabolic pathways.
The cellular uptake and subsequent metabolism of diacylglycerols are complex processes. nih.govnih.gov Once inside the cell, 1,2-distearate can be metabolized through several pathways:
Phosphorylation: It can be phosphorylated by a diacylglycerol kinase to form phosphatidic acid, a key intermediate in the synthesis of other phospholipids.
Acylation: It can be acylated by a diacylglycerol acyltransferase to form triacylglycerol, the primary form of energy storage in cells.
Hydrolysis: It can be hydrolyzed by lipases to release glycerol (B35011) and stearic acid.
By using this compound, researchers can trace the deuterium label as it appears in these downstream metabolites. For example, the detection of deuterated phosphatidic acid or triacylglycerol would provide direct evidence of the respective enzymatic activities and the flux through these pathways under specific experimental conditions.
A hypothetical study investigating the effect of a pharmacological agent on diacylglycerol metabolism could utilize this compound as a tracer. The findings could be presented as follows:
| Metabolic Pathway | Control Cells (Relative Abundance of Deuterated Metabolite) | Treated Cells (Relative Abundance of Deuterated Metabolite) | Inferred Mechanistic Insight |
| Phosphorylation (to Phosphatidic Acid) | 1.00 | 0.50 | The treatment inhibits diacylglycerol kinase activity. |
| Acylation (to Triacylglycerol) | 1.00 | 2.50 | The treatment enhances the storage of diacylglycerol as triacylglycerol. |
| Hydrolysis (to Stearic Acid) | 1.00 | 1.00 | The treatment does not affect the lipolysis of diacylglycerol. |
Such stable isotope tracing studies provide valuable quantitative data on the dynamic nature of lipid metabolism, which is often not captured by static measurements of lipid levels alone. These mechanistic insights are crucial for understanding how cells maintain lipid homeostasis and how this balance is disrupted in disease states.
Methodological Considerations and Future Directions in Deuterated Glycerolipid Research
Addressing Analytical Complexities and Data Interpretation in Isotope Tracing Experiments
Stable isotope tracing using deuterated lipids is a powerful technique for analyzing the metabolism and distribution of nutrients. ansto.gov.au However, its application is complicated by the sheer diversity of lipids and the complexity of the required data analysis. researchgate.net Researchers must navigate several analytical hurdles to ensure the generation of robust and meaningful data.
A primary consideration is the choice of tracer. While deuterium (B1214612) is common, ¹³C-labeled tracers are often preferred because the label is more stable in protic solvents and is not lost during metabolic desaturation reactions. nih.govnih.gov When using deuterium, the potential for deuterium exchange in protic solutions can decrease the grade of labeling, and labels on fatty acids may be lost during desaturation. researchgate.netnih.gov Furthermore, tracer recycling—where a labeled tracer is biosynthesized again in a subsequent metabolic round—can lead to an overestimation of labeling and incorrect calculations of synthesis or flux rates. nih.gov
Mass spectrometry-based lipidomics, the primary analytical method, presents its own set of challenges. Untargeted lipidomics, in particular, faces difficulties in providing exhaustive coverage of the lipidome with high confidence in structural identification due to the wide concentration range of lipids and the presence of numerous isobaric and isomeric species. frontiersin.org Signal overlap, where the mass of a tracer-labeled lipid matches that of a naturally occurring lipid, can complicate analysis. nih.gov Co-elution of multiple lipid species can also lead to convoluted MS/MS spectra that are difficult to interpret. frontiersin.orgnih.gov The lack of consistency between different data analysis software platforms can further challenge reproducibility, with different programs potentially yielding different identifications from the same spectral data. nih.gov
To overcome these issues, a systematic approach to data preprocessing and quality control is essential. creative-proteomics.com This includes noise reduction, retention time alignment for chromatography-based methods, and ensuring high mass accuracy. creative-proteomics.com Standard statistical methods, applied cautiously, are necessary to identify significant differences in lipid abundance and avoid misinterpretation of results. nih.gov
| Analytical Challenge | Description | Mitigation Strategy | Source |
|---|---|---|---|
| Tracer Stability and Loss | Deuterium labels can be lost during fatty acid desaturation or exchange with protons in solution, affecting quantification. | Preferential use of ¹³C-labeled tracers where feasible; careful control of sample storage and handling conditions. | nih.govnih.gov |
| Tracer Recycling | Metabolic processes can re-incorporate the isotope label, leading to an overestimation of synthesis rates. | Careful selection of the tracer molecule to target specific pathways and minimize recycling potential. | nih.gov |
| Isobaric/Isomeric Interference | Different lipid species can have the same mass (isobars) or formula (isomers), making confident identification difficult with MS alone. | Implementation of high-resolution separation techniques (e.g., UPLC) coupled with tandem mass spectrometry (MS/MS). | frontiersin.org |
| Software Inconsistency | Different lipidomics software platforms can produce conflicting identifications from identical spectral data. | Implementation of rigorous quality control workflows and manual verification of software-generated identifications. | nih.gov |
| Semi-Quantitative Nature | Untargeted LC-MS methods are generally semi-quantitative, measuring relative abundance rather than absolute concentrations. | Use of internal standards for normalization; validation of key findings with targeted quantitative approaches. | nih.gov |
Integration of Deuterated Lipidomics Data with Multi-Omics Datasets for Systems-Level Insights
To gain a comprehensive understanding of biological systems, data from deuterated lipidomics must be contextualized within the broader cellular machinery. nih.gov Integrating lipidomics with other multi-omics datasets—such as genomics, transcriptomics, and proteomics—provides a powerful, systems-level view that can uncover complex regulatory pathways and networks. mdpi.com The metabolome, which includes the lipidome, is downstream of the genome, transcriptome, and proteome, making it a sensitive indicator of biological status. mdpi.com
This integrative approach has proven effective in understanding complex diseases. For instance, a study on Alzheimer's disease analyzed genomics, transcriptomics, and proteomics data to predict a lipid signature, which was then validated using a lipidomics dataset, highlighting the dysregulation of lipid metabolism in the disease. nih.gov Similarly, combining lipidomics and metabolomics profiling has provided new insights into the plasma biomarkers that differentiate patients with and without diabetic retinopathy. mdpi.com
The primary challenge in multi-omics integration lies in effectively combining diverse data types to generate cohesive biological insights. mdpi.com Methodologies for this integration include correlation-based approaches, pathway analysis, and network analysis. mdpi.com By mapping changes in deuterated lipid profiles onto specific metabolic pathways and correlating them with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify key regulatory genes and enzymes involved in specific biological processes or disease states. mdpi.com This holistic view allows for the reconstruction of biochemical pathways and signaling networks where lipids play a central role. nih.gov
| Omics Layer | Type of Information Provided | Insight Gained from Integration with Deuterated Lipidomics | Source |
|---|---|---|---|
| Genomics | Genetic blueprint and predisposition to certain metabolic characteristics. | Identifies genetic variants (e.g., SNPs) associated with altered lipid metabolism and disease risk. | nih.gov |
| Transcriptomics | Gene expression levels (mRNA), indicating which metabolic pathways are active. | Correlates changes in lipid flux with the up- or down-regulation of genes encoding metabolic enzymes. | mdpi.com |
| Proteomics | Protein abundance and post-translational modifications, representing functional cellular machinery. | Links alterations in lipid profiles to the abundance and activity of specific enzymes and transport proteins. | mdpi.com |
| Metabolomics | Concentrations of small molecule metabolites, providing a direct readout of metabolic state. | Places changes in specific deuterated lipid species within the context of broader metabolic shifts and pathway activities. | mdpi.com |
Innovations in Automated Synthesis and Purification of Complex Deuterated Lipids
The expanding use of deuterated lipids in research has created a high demand for a wide variety of these molecules, including complex species that are not commercially available or are difficult to produce. europa.eu This demand has spurred innovation in both the synthesis and purification of these essential research tools.
Traditional synthesis of deuterated lipids can be lengthy and challenging. europa.eu Modern approaches often involve catalyzed hydrogen/deuterium (H/D) exchange followed by custom chemical synthesis. For example, perdeuterated saturated fatty acids can be produced using D₂O as the deuterium source with a Pt/C catalyst under high temperature and pressure in a specialized reactor. europa.eu For more complex molecules, such as phospholipids (B1166683) with one saturated and one unsaturated fatty acid chain, a combined biochemical-chemical approach can be used. This may involve using enzymes to selectively hydrolyze fatty acids from a starting phospholipid, followed by chemical esterification to attach the desired deuterated fatty acid tails. europa.eu
Purification is equally critical to ensure that the final lipid product is of high quality and free from contaminants that could interfere with sensitive experiments. ill.eu A single purification step is often insufficient; therefore, multi-step protocols combining different methods, such as solid-phase extraction (SPE) and other chromatographic techniques, have been developed to obtain pure deuterated lipid mixtures from biological sources like yeast or bacteria. ill.eu
A significant future direction is the automation of chemical synthesis. Organic synthesis has traditionally been a manual, bottleneck-prone process. chimia.ch New automated systems, analogous to a coffee capsule machine, utilize pre-packed reagent cartridges for different reaction classes along with pre-programmed, optimized protocols. chimia.ch This technology dramatically simplifies and accelerates the synthesis of molecules, reduces waste, and allows researchers to focus on other tasks. chimia.ch Adopting such automated platforms for the synthesis of deuterated lipids like Glyceryl-d5 1,2-Distearate could significantly increase their availability and accelerate discovery research.
| Process | Traditional Method | Innovative Approach | Advantage of Innovation | Source |
|---|---|---|---|---|
| Synthesis | Manual, multi-step organic synthesis requiring significant expertise and time. | Catalyzed H/D exchange; combined biochemical-chemical strategies; automated cartridge-based synthesizers. | Increased efficiency, access to complex structures, reduced manual effort and waste. | europa.euchimia.ch |
| Purification | Single-step chromatographic methods (e.g., column chromatography). | Multi-modal approaches, such as combining solid-phase extraction (SPE) with other chromatographic techniques. | Higher purity and yield, removal of a wider range of contaminants. | ill.eu |
Expanding the Scope of this compound Applications in Structural Biology and Biophysics
Deuterated lipids are invaluable tools in structural biology and biophysics, primarily because the substitution of hydrogen with deuterium dramatically alters the molecule's interaction with neutrons and can simplify nuclear magnetic resonance (NMR) spectra. avantiresearch.com These properties allow researchers to probe the structure and dynamics of biological membranes and membrane-associated proteins with high precision.
Neutron scattering is a premier technique for studying biomembrane structure, and its power is greatly enhanced by selective deuteration. ill.euill.eu Because hydrogen and deuterium scatter neutrons very differently, researchers can use a strategy called "contrast matching." In this approach, a deuterated lipid like this compound can be used to build a model membrane (e.g., a liposome (B1194612) or nanodisc) that is effectively "invisible" to neutrons. This suppresses the scattering signal from the lipids, allowing for the unambiguous study of a non-deuterated protein embedded within the membrane. iucr.org This method has been widely used with techniques like Small-Angle Neutron Scattering (SANS), neutron diffraction, and neutron reflectometry to investigate the structure of membrane proteins and their interactions with the lipid bilayer. ill.euiucr.org
In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated lipids helps to simplify otherwise complex proton NMR spectra. avantiresearch.com By replacing protons with deuterium, the corresponding signals are removed from the ¹H-NMR spectrum, which makes it easier to detect and interpret the signals from the non-deuterated biomolecule of interest, such as a membrane protein. avantiresearch.comiucr.org
Another emerging biophysical application is the creation of "reinforced lipids." In this concept, deuterium is strategically placed at positions on polyunsaturated fatty acids that are susceptible to oxidation. wikipedia.org The stronger carbon-deuterium bond compared to the carbon-hydrogen bond slows the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage. wikipedia.org This application demonstrates how deuteration can be used not just as a probe, but as a protective agent, opening new avenues for therapeutic research.
| Technique | Role of this compound | Biological Question Addressed | Source |
|---|---|---|---|
| Neutron Scattering (SANS, Diffraction, Reflectometry) | Component of a "contrast-matched" model membrane that is rendered invisible to neutrons. | What is the structure and conformation of a protein within a lipid bilayer? How do proteins and lipids interact? | ill.euiucr.org |
| Nuclear Magnetic Resonance (NMR) | Simplifies complex ¹H-NMR spectra by removing signals from the lipid acyl chains. | What are the dynamics of a membrane-associated protein? How does ligand binding affect protein structure? | avantiresearch.comiucr.org |
| Biophysical Protection (Reinforced Lipids) | The d5-glycerol backbone serves as a stable anchor for deuterated fatty acids designed to resist oxidation. | Can deuteration protect cellular membranes from oxidative damage and slow disease progression? | wikipedia.org |
Q & A
Q. What are the key physicochemical properties of glycol distearate relevant to its use in emulsion formulations?
Glycol distearate is a diester of ethylene glycol and stearic acid with a melting point of 60–63°C, HLB value of 5–6, and water-insoluble nature, making it ideal for water-in-oil emulsions . Its opacifying and pearlizing properties are leveraged in cosmetic formulations without significant thickening effects. Characterization should include differential scanning calorimetry (DSC) to confirm melting behavior and FTIR spectroscopy to validate ester bonding .
Q. Which analytical techniques are recommended for characterizing the purity of distearate compounds in synthetic preparations?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is effective for quantifying distearate esters. For glyceryl-d5 1,2-distearate, deuterium NMR can confirm isotopic labeling, while mass spectrometry (MS) verifies molecular integrity. Reference standards, such as those listed for 3-chloro-1,2-propanediol distearate (CAS 72468-92-9), should be used for calibration .
Q. How can researchers synthesize and isolate this compound for isotopic tracing studies?
A two-step esterification protocol is recommended: (1) deuterated glycerol (glycerol-d5) reacts with stearic acid under acid catalysis, followed by (2) purification via recrystallization in ethanol. Purity is confirmed by GC-MS and compared against non-deuterated analogs (e.g., glycerol 1,2-distearate) .
Advanced Research Questions
Q. What methodological considerations are critical when using diethylene glycol distearate (DGD) as an embedding medium in electron microscopy?
DGD requires dehydration of samples in a butanol-ethanol (1:2) mixture before embedding. Post-sectioning, DGD is removed with ethanol washes to avoid interference with imaging. This method preserves ultrastructural details in nuclear matrix (NuMat) studies, as demonstrated in Drosophila genome research . Key controls include comparing DGD-embedded samples with traditional epoxy resins to assess artifact formation.
Q. How can researchers address discrepancies in phase transition data for distearate compounds across studies?
Variations in melting enthalpy (ΔfusH) and entropy (ΔfusS) may arise from impurities or experimental conditions. For example, zinc distearate (ΔfusH = 103 kJ/mol at 403 K) differs from glycol distearate due to metal coordination. Standardize measurements using DSC with controlled heating rates (e.g., 10°C/min) and validate against NIST reference data .
Q. How to design a study evaluating the safety profile of glycol distearate in cosmetic formulations while resolving contradictions in toxicological data?
Subchronic dermal toxicity studies in rodents (e.g., 90-day exposure at 3% concentration) and human repeated insult patch tests (RIPT) at 50% concentration are essential . Address contradictions by testing under "hot and wet" conditions to simulate real-world exposure and using LC-MS to monitor metabolite formation (e.g., stearic acid release).
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in distearate toxicity studies?
Use nonlinear regression models (e.g., probit analysis) for LD50 determination and ANOVA with post-hoc Tukey tests for comparing irritation scores across concentrations. Human RIPT data should apply Fisher’s exact test to evaluate sensitization rates .
Q. How to optimize emulsion stability in formulations containing polyglyceryl-3 methylglucose distearate?
Conduct factorial design experiments varying HLB values (5–6), surfactant ratios (e.g., PEG-175 distearate), and salt content. Stability is assessed via centrifugation (3,000 rpm for 30 min) and pH cycling (4–9). Dynamic light scattering (DLS) monitors droplet size distribution over time .
Contradictions and Limitations
Q. Why do studies report conflicting opacifying effects of glycol distearate in surfactant systems?
Discrepancies arise from formulation pH, ionic strength, and surfactant interactions. For example, PEG-32 distearate enhances opacity in sulfate-free systems but fails in high-salt conditions. Mitigate this by pre-mixing distearates with nonionic surfactants (e.g., Polysorbate 80) .
Q. What are the limitations of using deuterated distearates in metabolic tracing studies?
this compound may exhibit kinetic isotope effects, altering hydrolysis rates compared to non-deuterated analogs. Validate using time-resolved MS to track deuterium retention in hydrolysis products (e.g., stearic acid-d5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
